

# structure and properties of (Rac)-D3S-001

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-D3S-001 |           |
| Cat. No.:            | B12372128     | Get Quote |

An In-depth Technical Guide on the Structure and Properties of Elisrasib (D3S-001)

This guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental evaluation of Elisrasib (D3S-001), a next-generation inhibitor of KRAS G12C. The information is intended for researchers, scientists, and professionals in the field of drug development.

### Structure and Identification

Elisrasib, also known as D3S-001, is an orally bioavailable small molecule designed as a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] While the query referred to "(Rac)-D3S-001," publicly available chemical information describes a specific stereoisomer, indicating that the compound used in research and clinical trials is not a racemic mixture.

Table 1: Chemical Identifiers for D3S-001



| Identifier        | Value                                                                                                                                                                                                                                                             |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-<br>(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-<br>1,2,3,5,6,7-hexahydropyrrolizin-8-<br>yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-<br>d]pyrimidin-4-yl]-1-(2-fluoroprop-2-<br>enoyl)piperazin-2-yl]acetonitrile[1] |  |
| Synonyms          | Elisrasib, D3S-001, PFW9YLB86H, HY-<br>160023[1]                                                                                                                                                                                                                  |  |
| Molecular Formula | C32H35F6N7O3[1]                                                                                                                                                                                                                                                   |  |
| InChlKey          | JOLORSRKBHXPFT-PNGHJTAWSA-N[1]                                                                                                                                                                                                                                    |  |

Table 2: Physicochemical Properties of D3S-001

| Property                        | Value       | Source     |
|---------------------------------|-------------|------------|
| Molecular Weight                | 679.7 g/mol | PubChem[1] |
| XLogP3                          | 3.8         | PubChem[1] |
| Hydrogen Bond Donor Count       | 1           | PubChem[1] |
| Hydrogen Bond Acceptor<br>Count | 10          | PubChem[1] |
| Rotatable Bond Count            | 6           | PubChem[1] |

### **Mechanism of Action**

D3S-001 is a next-generation, GDP-bound conformation-selective KRAS G12C inhibitor.[3][4] KRAS mutations are key oncogenic drivers in many solid tumors.[3][5] The KRAS protein cycles between an inactive, guanosine diphosphate (GDP)-bound state ("Off") and an active, guanosine triphosphate (GTP)-bound state ("On").[3][4] The G12C mutation allows for covalent targeting of the protein.







D3S-001 potently, selectively, and covalently binds to the cysteine residue of the KRAS G12C mutant protein while it is in the inactive GDP-bound state.[5][6] This action effectively "traps" the oncoprotein in its inactive form, abolishing the nucleotide cycling between the "Off" and "On" states.[6][7] A key differentiator of D3S-001 from first-generation inhibitors like sotorasib and adagrasib is its faster target engagement (TE) kinetics.[3][4] This rapid engagement allows D3S-001 to maintain inhibition even in the presence of growth factors, which can accelerate nucleotide cycling and compromise the efficacy of slower-binding inhibitors.[3][4] By blocking KRAS G12C activation, D3S-001 inhibits downstream oncogenic signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby halting tumor cell proliferation, invasion, and metastasis.[1] The molecule has also demonstrated properties of central nervous system (CNS) penetration.[2][6][8]





Click to download full resolution via product page

**Caption:** D3S-001 Mechanism of Action on the KRAS Signaling Pathway.



# **Pharmacological Properties and Efficacy**

D3S-001 has demonstrated significantly improved potency and robust anti-tumor activity in both preclinical and clinical settings compared to first-generation inhibitors.

Table 3: Preclinical Potency and Target Engagement of KRAS G12C Inhibitors

| Parameter                                                               | D3S-001                    | Sotorasib | Adagrasib | ARS-1620 | ARS-853 |
|-------------------------------------------------------------------------|----------------------------|-----------|-----------|----------|---------|
| Cellular<br>Active KRAS<br>IC <sub>50</sub> (nmol/L)                    | 0.6[3]                     | 35[3]     | 78[3]     | 692[3]   | 5899[3] |
| Biochemical Potency (k_inact_/K_I _) (M <sup>-1</sup> s <sup>-1</sup> ) | 1.58 x 10 <sup>6</sup> [9] | N/A       | N/A       | N/A      | N/A     |
| Target<br>Engagement                                                    | >95% in 2h<br>@ 5nM[9]     | N/A       | N/A       | N/A      | N/A     |

Table 4: Clinical Efficacy of D3S-001 (Phase 1 Trial NCT05410145)

| Population                              | Overall Response Rate<br>(ORR) | Disease Control Rate<br>(DCR) |
|-----------------------------------------|--------------------------------|-------------------------------|
| G12Ci-Inhibitor Naïve (Overall)         | 73.5%[7][8][10][11]            | N/A                           |
| Non-Small-Cell Lung Cancer (NSCLC)      | 66.7%[7][11]                   | N/A                           |
| Colorectal Cancer (CRC)                 | 88.9%[7][11]                   | N/A                           |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[7][11]                   | N/A                           |
| G12Ci-Pretreated NSCLC                  | 30.0%[7][8][11]                | 80.0%[7][8][11]               |

In a Phase 1 trial, D3S-001 was well-tolerated, and a maximum tolerated dose was not reached.[11] The 600 mg once-daily dose was selected for further investigation.[7][11] Grade 3



treatment-related adverse events (TRAEs) occurred in 16.7% of the G12Ci-naïve cohort and 10.0% of the pretreated cohort, with no Grade 4 or 5 TRAEs reported.[11]

### **Experimental Protocols**

The characterization of D3S-001 involved a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Active RAS-GTP Pull-Down Assay: This assay was used to measure the inhibition of cellular active KRAS.[3][12]

- Cell Culture and Treatment: NCI-H358 NSCLC cells, which harbor the KRAS G12C mutation, were treated with varying concentrations of KRAS G12C inhibitors for 2 hours.[3]
   [12]
- Cell Lysis: Cells were lysed to extract proteins.
- Pull-Down: Cell lysates were incubated with a substrate that specifically binds to active,
   GTP-bound RAS.
- Immunoblotting: The pulled-down proteins were separated by gel electrophoresis and transferred to a membrane. A KRAS-specific antibody was used to detect the amount of active KRAS.[3][12]
- Quantification: Chemiluminescence intensity was used to quantify the levels of active KRAS, and IC<sub>50</sub> values were calculated.[3][12]

Surface Plasmon Resonance (SPR) Binding Analysis: SPR was employed to evaluate the biochemical covalent potency (k\_inact\_/K\_I\_).[9]

- Chip Preparation: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips.[3][12]
- Analyte Injection: A serial dilution of the test compound (e.g., D3S-001) in a running buffer was injected over the chip surface at a constant flow rate.[3][12]
- Data Collection: The binding (association) and subsequent release (dissociation) of the compound were monitored in real-time by detecting changes in the refractive index at the







sensor surface.

Kinetic Analysis: The resulting sensorgrams were analyzed to calculate kinetic parameters,
 including the inactivation rate constant (k\_inact\_) and the inhibition constant (K\_I\_).[9]

#### Other Key Assays:

- HTRF (Homogeneous Time-Resolved Fluorescence) Assay: Utilized to measure the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK1/2 (p-ERK).[9]
- CTG (CellTiter-Glo®) Luminescence Assay: Employed to assess the anti-proliferative effects of D3S-001 on various cancer cell lines.[9]
- ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the kinetics of KRAS
   G12C target engagement in cells.[9]
- Xenograft and Syngeneic Models: In vivo efficacy was evaluated in various models, including MIA PaCa-2 (pancreatic), SW837 (colorectal), and CT26 (syngeneic) tumor models, by monitoring tumor volume over time following oral administration of the drug.[3][9][12]





Click to download full resolution via product page

**Caption:** Preclinical to Clinical Development Workflow for D3S-001.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. D3S-001 | C32H35F6N7O3 | CID 167251905 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 7. onclive.com [onclive.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. D3S-001 in advanced solid tumors with KRASG12C mutations: a phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [structure and properties of (Rac)-D3S-001].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372128#structure-and-properties-of-rac-d3s-001]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com